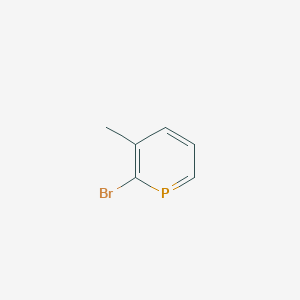
Phosphorin, 2-bromo-3-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphorin, 2-bromo-3-methyl- is an organophosphorus compound that features a phosphorin ring substituted with a bromine atom at the second position and a methyl group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phosphorin, 2-bromo-3-methyl- typically involves the bromination of 3-methylphosphorin. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction is usually performed in an inert solvent like dichloromethane at low temperatures to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of Phosphorin, 2-bromo-3-methyl- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions
Phosphorin, 2-bromo-3-methyl- undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The phosphorin ring can be oxidized to form phosphine oxides or phosphine sulfides.
Reduction Reactions: The compound can be reduced to form phosphines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as ethanol or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or sulfur can be used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) are used in anhydrous solvents.
Major Products
Substitution Reactions: The major products are phosphorin derivatives with different substituents replacing the bromine atom.
Oxidation Reactions: The major products are phosphine oxides or phosphine sulfides.
Reduction Reactions: The major products are phosphines.
Scientific Research Applications
Phosphorin, 2-bromo-3-methyl- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organophosphorus compounds.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of Phosphorin, 2-bromo-3-methyl- involves its interaction with various molecular targets. The bromine atom can participate in nucleophilic substitution reactions, while the phosphorin ring can undergo oxidation or reduction. These reactions can lead to the formation of new compounds with different properties and activities.
Comparison with Similar Compounds
Similar Compounds
- Phosphorin, 2-chloro-3-methyl-
- Phosphorin, 2-iodo-3-methyl-
- Phosphorin, 2-bromo-4-methyl-
Uniqueness
Phosphorin, 2-bromo-3-methyl- is unique due to the specific positioning of the bromine and methyl groups on the phosphorin ring
Properties
CAS No. |
134654-73-2 |
|---|---|
Molecular Formula |
C6H6BrP |
Molecular Weight |
188.99 g/mol |
IUPAC Name |
2-bromo-3-methylphosphinine |
InChI |
InChI=1S/C6H6BrP/c1-5-3-2-4-8-6(5)7/h2-4H,1H3 |
InChI Key |
YLSAHWBLMBLJSX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(P=CC=C1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















